molecular formula C18H13N3OS B5981989 2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol

2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol

Cat. No.: B5981989
M. Wt: 319.4 g/mol
InChI Key: PRLCWGZQBGOAEH-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol is a complex organic compound that features a quinoline and benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol typically involves the condensation of quinoline-8-carbaldehyde with 2-hydrazinyl-1-benzothiophene under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction could produce the corresponding hydrazine derivatives .

Scientific Research Applications

2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol is unique due to its combination of quinoline and benzothiophene moieties, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific electronic or fluorescent characteristics .

Properties

IUPAC Name

2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c22-18-13-7-1-2-9-15(13)23-16(18)11-20-21-14-8-3-5-12-6-4-10-19-17(12)14/h1-11,21-22H/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLCWGZQBGOAEH-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=NNC3=CC=CC4=C3N=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)/C=N/NC3=CC=CC4=C3N=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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